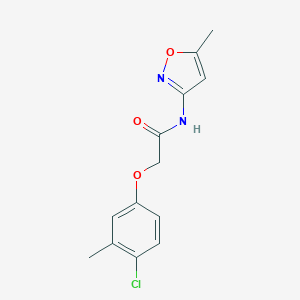![molecular formula C15H16O3 B283994 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one, also known as coumarin 151, is a chemical compound that has gained significant attention in scientific research due to its various biological activities. Coumarin 151 is a naturally occurring compound found in many plants, such as tonka beans, sweet clover, and cinnamon. It has been synthesized in the lab and used in various experiments to investigate its potential applications in medicine and other fields.
Wirkmechanismus
The mechanism of action of 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151 is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules, such as enzymes and receptors. Coumarin 151 has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to interact with various receptors, such as the estrogen receptor, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Coumarin 151 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound 151 can inhibit the growth and proliferation of various cancer cell lines, such as breast cancer and lung cancer cells. It has also been shown to exhibit antioxidant activity, which can protect cells from oxidative damage. In vivo studies have shown that this compound 151 can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin 151 has several advantages for use in lab experiments, such as its low toxicity and ease of synthesis. It is also a fluorescent compound, which makes it useful for imaging applications. However, one of the limitations of 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151 is its limited solubility in water, which can make it difficult to use in aqueous environments. It is also important to note that this compound 151 should be handled with care, as it can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are several future directions for research on 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151. One of the most promising areas is in the development of new drugs based on the compound's biological activities. Coumarin 151 has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the development of new drugs for various diseases. Another area of research is in the development of new imaging probes based on this compound 151's fluorescent properties. Coumarin 151 could also be used in the development of new materials, such as polymers and coatings, due to its ease of synthesis and low toxicity.
Synthesemethoden
Coumarin 151 can be synthesized in the lab using various methods. One of the most common methods is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. Another method involves the reaction of salicylaldehydes with ethyl acetoacetate in the presence of a base catalyst. The synthesized 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151 can then be purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Coumarin 151 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. One of the most promising applications is in medicine, where 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151 has been shown to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system and as a fluorescent probe for imaging applications.
Eigenschaften
Molekularformel |
C15H16O3 |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
2,5,6,9-tetramethyl-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H16O3/c1-7-5-11-6-12-8(2)9(3)15(16)18-14(12)10(4)13(11)17-7/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
MGJUIXVBAWMLGX-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C(=C3C(=C2)C(=C(C(=O)O3)C)C)C |
Kanonische SMILES |
CC1CC2=CC3=C(C(=C2O1)C)OC(=O)C(=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)


![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
